N-formylmethionylphenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

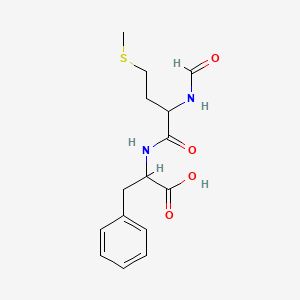

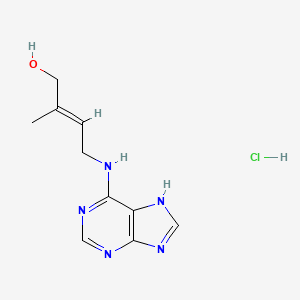

N-formylmethionylphenylalanine: is a synthetic chemotactic peptide that plays a significant role in the immune response. It is known for its ability to attract and activate polymorphonuclear leukocytes (PMNs) and macrophages, which are crucial components of the body’s defense mechanism against infections. This compound is a part of the N-formylated oligopeptide family and is often used in scientific research to study chemotaxis and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-formylmethionylphenylalanine can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the following steps:

Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected to prevent unwanted reactions.

Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups are removed to yield the final peptide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-formylmethionylphenylalanine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides and sulfones.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The formyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.

Substitution: Various nucleophiles can be used to substitute the formyl group, depending on the desired product.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxymethyl derivatives.

Substitution: Derivatives with different functional groups replacing the formyl group.

Scientific Research Applications

N-formylmethionylphenylalanine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study peptide synthesis and modification.

Biology: It serves as a tool to investigate chemotaxis, the process by which cells move in response to chemical stimuli.

Medicine: It is used in research related to inflammation and immune response, particularly in understanding how leukocytes are recruited to infection sites.

Industry: It is utilized in the development of new drugs and therapeutic agents targeting inflammatory diseases

Mechanism of Action

N-formylmethionylphenylalanine exerts its effects by binding to specific G-protein-coupled receptors (GPCRs) on the surface of leukocytes. This binding activates intracellular signaling pathways that lead to the mobilization and activation of these immune cells. The primary molecular targets include the formyl peptide receptors (FPRs), which play a crucial role in mediating the chemotactic response .

Comparison with Similar Compounds

N-formylmethionylleucylphenylalanine: Another chemotactic peptide with similar properties but includes an additional leucine residue.

N-formylmethionylleucyltryptophan: Similar in structure but contains tryptophan instead of phenylalanine.

Uniqueness: N-formylmethionylphenylalanine is unique due to its specific ability to attract and activate PMNs and macrophages. Its structure allows for precise interactions with FPRs, making it a valuable tool in studying chemotaxis and inflammation .

Properties

IUPAC Name |

2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-22-8-7-12(16-10-18)14(19)17-13(15(20)21)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,16,18)(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQJQFGSAAGNSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B12106809.png)

![2-[5,10-dioxo-2-phenyl-3-[2-(1-phenylethylcarbamoyl)phenyl]-1,3-dihydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-1-yl]-N-(1-phenylethyl)benzamide](/img/structure/B12106821.png)

![Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester](/img/structure/B12106838.png)

![benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate](/img/structure/B12106901.png)